molecular formula C26H45N3O18 B12084849 2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid

2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid

Cat. No.: B12084849
M. Wt: 687.6 g/mol
InChI Key: YQNQEZMFMBODFK-UHFFFAOYSA-N
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Description

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex carbohydrate compound with the molecular formula C26H45N3O18. It is a glycopeptide that plays a significant role in various biological processes, including cell recognition, signal transduction, and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can be achieved through chemical synthesis or enzymatic catalysis. The chemical synthesis involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Enzymatic synthesis, on the other hand, utilizes specific glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced synthesis and purification technologies. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or carboxylic acids, while reduction of carbonyl groups can yield alcohols .

Scientific Research Applications

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cell recognition, signal transduction, and immune response.

    Medicine: Explored as a potential drug delivery vehicle and therapeutic agent for various diseases.

    Industry: Utilized in the development of vaccines and diagnostic tools .

Mechanism of Action

The mechanism of action of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its interaction with specific molecular targets and pathways. It participates in cell recognition and signal transduction processes by binding to cell surface receptors and modulating intracellular signaling pathways. This interaction can influence various cellular functions, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific glycosidic linkages and the presence of multiple sugar units, which confer distinct biological properties and functions. Its stability and resistance to enzymatic degradation make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-acetamido-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQEZMFMBODFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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